Phenyl oxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl oxirane-2-carboxylate is an organic compound characterized by the presence of an oxirane ring (a three-membered epoxide ring) attached to a phenyl group and a carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl oxirane-2-carboxylate can be synthesized through several methods, including the reaction of phenyl oxirane with carboxylic acids. One common approach involves the use of tertiary amines as catalysts to facilitate the ring-opening reaction of oxirane by carboxylic acids . The reaction typically occurs at elevated temperatures (323–353 K) and involves the formation of β-hydroxypropyl ester as an intermediate .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of advanced catalysts and reaction monitoring techniques further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl oxirane-2-carboxylate undergoes various chemical reactions, including:
Ring-Opening Reactions: These reactions are facilitated by nucleophiles such as carboxylates, amines, and alcohols.
Substitution Reactions:
Common Reagents and Conditions:
Nucleophiles: Carboxylates, amines, and alcohols are commonly used to open the oxirane ring.
Catalysts: Tertiary amines are often employed to catalyze the ring-opening reactions.
Major Products Formed:
β-Hydroxypropyl Ester: Formed during the ring-opening reaction of oxirane by carboxylic acids.
Substituted Phenyl Derivatives: Formed through electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Phenyl oxirane-2-carboxylate has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and natural products.
Materials Science: The compound is used in the production of oxirane resins, composite materials, and plasticizers.
Biological Studies: Its derivatives are studied for their potential biological activities and therapeutic applications.
Wirkmechanismus
The mechanism of action of phenyl oxirane-2-carboxylate primarily involves the ring-opening reactions of the oxirane ring. The nucleophilic attack on the oxirane ring leads to the formation of β-hydroxypropyl ester intermediates . The presence of tertiary amines as catalysts enhances the reaction rate and regioselectivity of the ring-opening process .
Vergleich Mit ähnlichen Verbindungen
Phenyl oxirane-2-carboxylate can be compared with other similar compounds, such as:
Phenyl oxirane: Lacks the carboxylate group and primarily undergoes ring-opening reactions.
Phenyl oxetane: Contains a four-membered oxetane ring instead of the three-membered oxirane ring, leading to different reactivity and applications.
Uniqueness: The presence of both the oxirane ring and the carboxylate group in this compound imparts unique reactivity and versatility, making it a valuable compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
57338-52-0 |
---|---|
Molekularformel |
C9H8O3 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
phenyl oxirane-2-carboxylate |
InChI |
InChI=1S/C9H8O3/c10-9(8-6-11-8)12-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI-Schlüssel |
WBZFMJOAUABCPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.